methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, chlorinated benzoyl groups, and a carboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the chlorinated benzoyl group via an esterification reaction. The final step often involves the formation of the oxime moiety through a condensation reaction with hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (such as temperature and pressure), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and nucleophiles (such as amines or thiols). Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific functional groups or reactivity patterns.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with chlorinated benzoyl groups and carboxylate esters. Examples include:
- Methyl 5-chloro-4-({[(2,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
- Methyl 5-chloro-4-({[(3,5-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
The uniqueness of methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate lies in its specific substitution pattern and the presence of the oxime moiety. This unique structure can confer distinct biological activities and reactivity patterns, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 5-chloro-4-[(E)-(3,4-dichlorobenzoyl)oxyiminomethyl]-1-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O4/c1-28-19(27)16-13(17(22)25(24-16)12-5-3-2-4-6-12)10-23-29-18(26)11-7-8-14(20)15(21)9-11/h2-10H,1H3/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUHSTJHNDANEH-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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